molecular formula C13H20N2O2 B8190830 4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester CAS No. 77742-30-4

4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester

Cat. No.: B8190830
CAS No.: 77742-30-4
M. Wt: 236.31 g/mol
InChI Key: PULZCJFPSCBURD-UHFFFAOYSA-N
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Description

4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is a chemical compound with the molecular formula C13H20N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its light yellow liquid form and has a molecular weight of 236.31 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester typically involves the esterification of 4-Amino-4-pyridin-4-yl-butyric acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester
  • 4-Amino-1-tert-butoxycarbonylpiperidine
  • 4-Aminopyridine

Uniqueness

4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a pyridine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl 4-amino-4-pyridin-4-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)5-4-11(14)10-6-8-15-9-7-10/h6-9,11H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULZCJFPSCBURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253044
Record name 1,1-Dimethylethyl γ-amino-4-pyridinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77742-30-4
Record name 1,1-Dimethylethyl γ-amino-4-pyridinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77742-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl γ-amino-4-pyridinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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